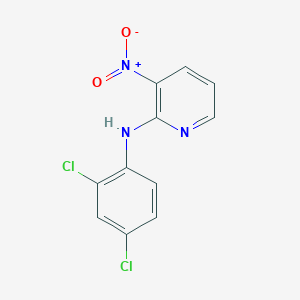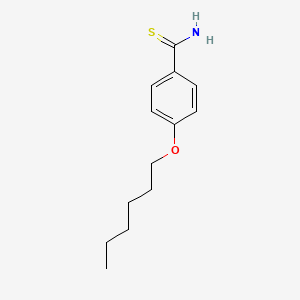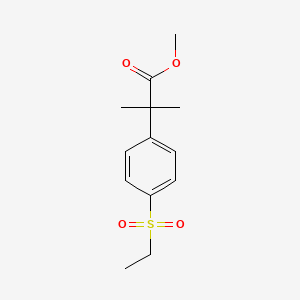
Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a methyl ester group, an ethylsulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-ethylsulfonylbenzaldehyde with a suitable methyl ester precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring may also play a role in binding to target sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylsulfonylphenyl)-2-methylpropanoate
- Methyl 2-(4-ethylsulfonylphenyl)acetate
- Methyl 2-(4-methylsulfonylphenyl)acetate
Uniqueness
Methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methyl 2-(4-ethylsulfonylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4S/c1-5-18(15,16)11-8-6-10(7-9-11)13(2,3)12(14)17-4/h6-9H,5H2,1-4H3 |
InChI Key |
UVRVLRBDQWCDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


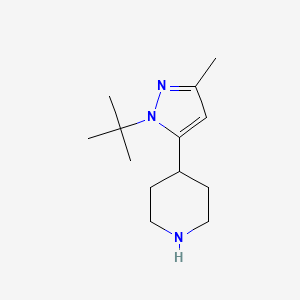
![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
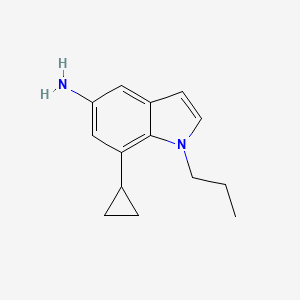
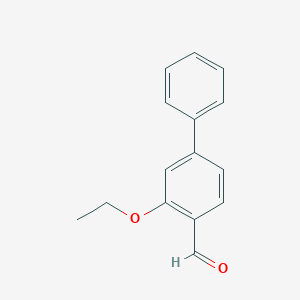
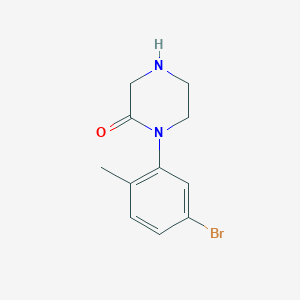
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
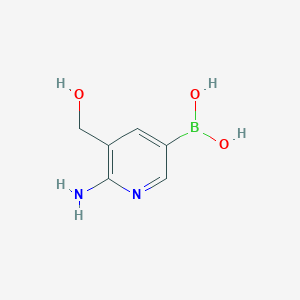
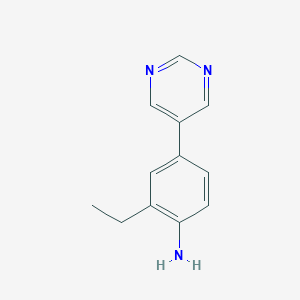
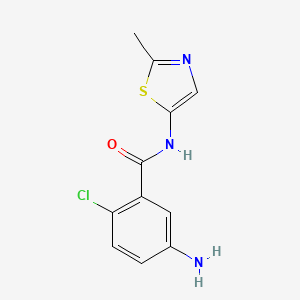
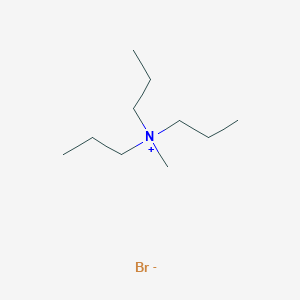
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
